Antibacterial agent 103

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

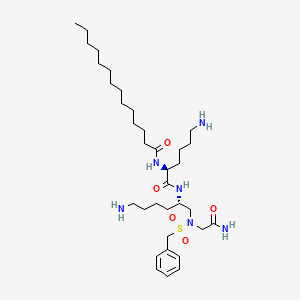

Molecular Formula |

C35H64N6O5S |

|---|---|

Molecular Weight |

681.0 g/mol |

IUPAC Name |

N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)-benzylsulfonylamino]hexan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |

InChI |

InChI=1S/C35H64N6O5S/c1-2-3-4-5-6-7-8-9-10-11-15-24-34(43)40-32(23-17-19-26-37)35(44)39-31(22-16-18-25-36)27-41(28-33(38)42)47(45,46)29-30-20-13-12-14-21-30/h12-14,20-21,31-32H,2-11,15-19,22-29,36-37H2,1H3,(H2,38,42)(H,39,44)(H,40,43)/t31-,32-/m0/s1 |

InChI Key |

TYTIRKHUFHUKGR-ACHIHNKUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antibacterial Agent FA103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent FA103 is a novel difluoroquinolone derivative with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the quinolone class of antibiotics, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This disruption of DNA synthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of the core mechanism of action of FA103, including detailed experimental protocols for assessing its activity and visualizations of the involved molecular pathways.

Introduction to FA103

FA103, chemically identified as 5-amino-1-cyclopropyl-6,8-difluoro-7-(2,3,4,5,6,7-hexahydro-1H-1,4-diazepin-5-on-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a new-generation quinolone.[1] It is distinguished by a seven-membered perhydrodiazepinone ring at the C-7 position of the quinolone core, a structural modification that contributes to its potent and broad-spectrum antibacterial properties, including enhanced activity against Gram-positive organisms.[1]

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal activity of FA103, like other fluoroquinolones, stems from its ability to target and inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. It is the main target for quinolones in many Gram-positive bacteria.

FA103 forms a stable ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the SOS response and ultimately resulting in bacterial cell death.

Signaling Pathway of FA103 Action

References

In-depth Technical Guide on FA103: Information Not Publicly Available

Despite a comprehensive search for the chemical "FA103," no publicly available information matches this identifier. Consequently, the requested in-depth technical guide, including its chemical structure, experimental protocols, and associated signaling pathways, cannot be provided at this time.

Efforts to identify "FA103" through various search strategies did not yield any specific chemical entity. The search results were broad, encompassing general topics in drug development and chemical identification, but lacked any specific reference to a compound designated as "FA103." It is possible that "FA103" is an internal development code used by a research institution or pharmaceutical company and is not yet disclosed in public scientific literature or chemical databases.

Without a confirmed chemical structure or any associated research, the core requirements of the request—including quantitative data summarization, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled.

Should "FA103" be an alternative designation for a known compound, or if further identifying information such as a CAS number, IUPAC name, or associated publication becomes available, a renewed search may yield the desired information. At present, the lack of public data prevents the creation of the requested technical guide.

AB103 (Reltecimod): A Technical Guide to Its Sequence, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AB103, also known as Reltecimod, is a synthetic ten-amino-acid peptide that has been investigated for its potential therapeutic effects in severe inflammatory conditions such as necrotizing soft tissue infections (NSTI) and sepsis. This document provides a comprehensive technical overview of AB103, including its amino acid sequence, a detailed methodology for its chemical synthesis, its mechanism of action as a CD28 antagonist, and a summary of key preclinical and clinical findings. The development of Reltecimod was ultimately discontinued, but the data generated from its investigation provide valuable insights for the development of future immunomodulatory therapies.

AB103 Peptide Sequence

The amino acid sequence of AB103 (Reltecimod) is as follows:

D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-alpha-aspartyl-D-alanine

This specific sequence, including the presence of D-amino acids at the N- and C-termini, is crucial for its biological activity and stability.

Chemical Synthesis of AB103

The synthesis of AB103 is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Fmoc-protected amino acids (D-Ala, L-Ser(tBu), L-Pro, L-Met, L-Leu, L-Val, L-Ala, L-Tyr(tBu), L-Asp(OtBu))

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

-

HPLC grade water and acetonitrile

Synthesis Protocol

A detailed protocol for the solid-phase synthesis of AB103 is provided below.

| Step | Procedure | Description |

| 1 | Resin Swelling | Rink Amide MBHA resin is swollen in DMF for 30 minutes in a reaction vessel. |

| 2 | First Amino Acid Coupling (D-Alanine) | The C-terminal Fmoc-D-Ala-OH is coupled to the resin using HBTU/HOBt and DIPEA in DMF. The reaction is monitored for completion using a Kaiser test. |

| 3 | Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the coupled amino acid by treatment with 20% piperidine in DMF. |

| 4 | Sequential Amino Acid Coupling | The subsequent Fmoc-protected amino acids (L-Asp(OtBu), L-Tyr(tBu), L-Ala, L-Val, L-Leu, L-Met, L-Pro, L-Ser(tBu), D-Ala) are sequentially coupled following the deprotection step. Each coupling and deprotection cycle is followed by thorough washing with DMF and DCM. |

| 5 | Final Fmoc Deprotection | After the final amino acid is coupled, the terminal Fmoc group is removed. |

| 6 | Cleavage and Deprotection | The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours. |

| 7 | Peptide Precipitation and Purification | The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). |

| 8 | Lyophilization and Characterization | The purified peptide fractions are pooled and lyophilized to obtain the final AB103 peptide as a white powder. The identity and purity of the peptide are confirmed by mass spectrometry (MS) and analytical HPLC. |

Mechanism of Action: CD28 Antagonism

AB103 functions as a CD28 antagonist.[1] In severe infections, an overactivation of the immune system can lead to a "cytokine storm," causing significant tissue damage and organ failure. T-cell activation is a critical step in this process and requires two signals: the binding of the T-cell receptor (TCR) to an antigen presented by an antigen-presenting cell (APC), and a co-stimulatory signal. One of the most important co-stimulatory signals is the interaction between the CD28 receptor on T-cells and its ligands (B7-1/B7-2) on APCs.

AB103 is a peptide mimetic of the CD28 homodimer interface. By binding to CD28, it is thought to interfere with the co-stimulatory signal, thereby dampening the excessive T-cell activation and the subsequent release of pro-inflammatory cytokines.[1] This targeted immunomodulation aims to control the hyperinflammatory response without causing broad immunosuppression.

Preclinical Studies

AB103 has been evaluated in various preclinical models of severe infection.

Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a well-established animal model that mimics human polymicrobial sepsis.

-

Animal Model: Male BALB/c mice are used.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis. The abdominal incision is then closed.

-

Treatment: AB103 (e.g., 5 mg/kg) or a placebo is administered intravenously at various time points post-CLP.[1]

-

Monitoring: Survival is monitored for a defined period (e.g., 7 days).

-

Endpoint Analysis: In some studies, bacterial load in the peritoneum and blood, as well as cytokine levels in plasma and peritoneal fluid, are measured at specific time points.[1]

In a murine CLP model, a single dose of AB103 administered 12 or 24 hours post-CLP, in conjunction with moxifloxacin (B1663623), significantly increased survival rates to 100% and 62.2% respectively, compared to 25% with moxifloxacin alone.[1] AB103 administration was also associated with a reduction in pro-inflammatory cytokines (TNF-α, IL-6), decreased neutrophil recruitment, and a lower bacterial load in the peritoneum, blood, and various tissues.[1]

| Treatment Group | Survival Rate (%) |

| Moxifloxacin alone (at 12h) | 25% |

| AB103 (at 12h) + Moxifloxacin | 100% |

| AB103 (at 24h) + Moxifloxacin | 62.2% |

Clinical Development for Necrotizing Soft Tissue Infections (NSTI)

AB103, under the name Reltecimod, underwent clinical development for the treatment of NSTI, a severe and rapidly progressing bacterial infection.

Phase 2 Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of AB103 in patients with NSTI. Patients received a single intravenous dose of AB103 (0.25 mg/kg or 0.5 mg/kg) or placebo.[2] The trial demonstrated that AB103 was well-tolerated and showed a meaningful improvement across multiple endpoints compared to placebo, including a faster resolution of organ dysfunction.[2]

Phase 3 Clinical Trial (ACCUTE)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in necrotizing soft Tissue infEctions) trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of a single 0.5 mg/kg dose of Reltecimod in patients with NSTI.[3]

-

Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[3]

-

Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered within 6 hours of the initial surgical debridement.[3]

-

Primary Endpoint: A composite endpoint termed the Necrotizing Infection Clinical Composite Endpoint (NICCE), which included survival at day 28, number of debridements, absence of amputations beyond the first surgery, and resolution of organ dysfunction.[3]

The ACCUTE trial did not meet its primary composite endpoint in the modified intent-to-treat (mITT) population.[3] However, a prespecified per-protocol (PP) analysis showed a statistically significant improvement in the primary endpoint for the Reltecimod group.[3] Furthermore, Reltecimod was associated with a significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[3]

| Endpoint | Reltecimod (mITT) | Placebo (mITT) | p-value (mITT) | Reltecimod (PP) | Placebo (PP) | p-value (PP) |

| NICCE Success | 48.6% | 39.9% | 0.135 | 54.3% | 40.3% | 0.021 |

| Resolution of Organ Dysfunction | 65.1% | 52.6% | 0.041 | 70.9% | 53.4% | 0.005 |

Data from the ACCUTE Phase 3 Trial[3]

Experimental Protocols

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.

-

Sample Collection and Preparation: Blood samples are collected and centrifuged to obtain plasma or serum.

-

Plate Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

-

Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer.

-

Sample Incubation: Samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody specific for a different epitope on the cytokine is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Signal Detection: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the sample is determined by comparison to a standard curve.

Conclusion

References

- 1. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]

- 2. Murine Soft Tissue Infection Model to Study Group A Streptococcus (GAS) Pathogenesis in Necrotizing Fasciitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Streptogramin Components of NXL-103: Flopristin and Linopristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

NXL-103, a novel oral streptogramin antibiotic, is a combination of two synergistic components: flopristin (a streptogramin A) and linopristin (B1675544) (a streptogramin B). Developed to address the growing challenge of antimicrobial resistance, NXL-103 has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and key respiratory pathogens. This technical guide provides a comprehensive overview of the core scientific and clinical data related to flopristin and linopristin, including their mechanism of action, in vitro efficacy, pharmacokinetic profile, and the methodologies of key experimental studies.

Introduction

Streptogramin antibiotics are a class of protein synthesis inhibitors that consist of two structurally distinct molecules, group A and group B streptogramins.[1] Individually, these components are typically bacteriostatic, but in combination, they exhibit a synergistic and often bactericidal effect.[2] NXL-103 is an investigational oral formulation combining flopristin and linopristin, initially in a 70:30 ratio.[3][4] It was developed by Novexel and later acquired by AstraZeneca.[5][6] NXL-103 entered Phase II clinical trials for the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI).[7][8]

Mechanism of Action

The synergistic bactericidal activity of NXL-103 is a result of the sequential and cooperative binding of its two components, flopristin and linopristin, to the bacterial 50S ribosomal subunit.[9] This binding ultimately inhibits protein synthesis.[1]

Ribosomal Binding and Synergistic Inhibition

Flopristin, the streptogramin A component, binds to the peptidyl transferase center (PTC) of the 50S ribosome. This initial binding event induces a conformational change in the ribosome.[9] This altered conformation significantly increases the binding affinity of linopristin, the streptogramin B component, for its target site within the ribosomal exit tunnel.[9] The binding of linopristin then blocks the elongation of the nascent polypeptide chain, leading to a premature release of incomplete peptides.[9] This synergistic action, where the binding of flopristin enhances the activity of linopristin by up to 100-fold, results in potent and often bactericidal inhibition of bacterial protein synthesis.[9]

Synergistic binding of flopristin and linopristin to the bacterial ribosome.

In Vitro Activity

NXL-103 has demonstrated potent in vitro activity against a broad spectrum of Gram-positive pathogens, including strains resistant to other classes of antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC50 and MIC90 values for NXL-103 against key bacterial pathogens.

| Pathogen | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 2687 | 0.25 | 0.25 |

| Streptococcus pyogenes | 1509 | 0.12 | 0.25 |

| Haemophilus influenzae | 2418 | 1.0 | 1.0 |

| Data from a study of clinical isolates from five European Union countries.[10] |

| Pathogen | MIC Range (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.12 - >128 |

| Streptococcus pneumoniae | 0.12 - 0.5 |

| Streptococcus pyogenes | 0.03 - 0.25 |

| Streptococcus agalactiae | 0.06 - 0.12 |

| Haemophilus influenzae | 0.25 - 1 |

| Moraxella catarrhalis | 0.03 - 0.06 |

| Data from various in vitro studies.[2] |

Pharmacokinetics

Pharmacokinetic studies of NXL-103 were conducted in Phase I clinical trials to determine its absorption, distribution, metabolism, and excretion profile.

| Parameter | Value |

| Protein Binding | 60-70% |

| AUC/Dose Ratio | 0.02 to 0.07 |

| Peak/Dose Ratio | 0.03 to 0.07 |

| Data from Phase I studies.[10] Note: Comprehensive data on Cmax, Tmax, and half-life are not readily available in the public domain. |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of NXL-103.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The in vitro activity of NXL-103 was primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of NXL-103 is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted NXL-103.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of NXL-103 that completely inhibits visible bacterial growth.

Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of NXL-103 over time.

Protocol:

-

Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: NXL-103 is added to the bacterial culture at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

-

Quantification: The aliquots are serially diluted in sterile saline and plated onto appropriate agar plates.

-

Incubation and Counting: The plates are incubated overnight, and the number of colonies (CFU/mL) is determined.

-

Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Pneumonia Model

Animal models, such as the murine pneumonia model, were utilized to evaluate the in vivo efficacy of NXL-103.

Protocol:

-

Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory conditions for a specified period.

-

Infection Induction: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of a bacterial pathogen, such as Staphylococcus aureus.

-

Treatment: At a specified time post-infection, mice are treated with NXL-103, a comparator drug, or a vehicle control, typically administered orally.

-

Monitoring: The health of the mice is monitored regularly, including survival, body weight, and clinical signs of illness.

-

Endpoint Analysis: At the end of the study, or at predetermined time points, mice are euthanized, and their lungs are harvested. The bacterial burden in the lungs is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar.

Clinical Development and Status

NXL-103 underwent Phase II clinical trials for community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI).[7][8] In a Phase II trial for CAP, NXL-103 demonstrated clinical response rates comparable to amoxicillin.[11] Despite these promising early results, the clinical development of NXL-103 was discontinued, and no further development has been reported since 2015.[12] The reasons for the discontinuation have not been publicly detailed.

Conclusion

Flopristin and linopristin, the streptogramin components of NXL-103, represent a synergistic combination with potent in vitro activity against a range of clinically important Gram-positive bacteria, including resistant strains. Their unique mechanism of action, involving cooperative binding to the bacterial ribosome, leads to effective inhibition of protein synthesis. While clinical development was halted, the preclinical and early clinical data for NXL-103 provide valuable insights for the future development of novel streptogramin antibiotics. The detailed experimental protocols and quantitative data presented in this guide serve as a technical resource for researchers and drug development professionals in the field of antibacterial discovery.

References

- 1. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newer Antibacterials in Therapy and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. spglobal.com [spglobal.com]

- 7. benchchem.com [benchchem.com]

- 8. Novexel Starts Phase II Clinical Trial With NXL103 in Adults With Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - BioSpace [biospace.com]

- 9. NXL-103, a combination of flopristin and linopristin, for the potential treatment of bacterial infections including community-acquired pneumonia and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Models of Pneumonia and In Vivo S. aureus Gene Expression Analysis [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. amr-accelerator.eu [amr-accelerator.eu]

Technical Guide: Spectrum of Activity of the Novel Investigational Compound "Antibacterial Agent 103"

For Research Use Only

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, demanding the urgent development of new antibacterial agents. This document provides a detailed technical overview of the in vitro spectrum of activity and fundamental characteristics of "Antibacterial Agent 103" (hereinafter "Agent 103"), a novel investigational compound. This guide, intended for researchers, scientists, and drug development professionals, outlines its potency against a diverse panel of bacterial pathogens, details the rigorous experimental protocols used for its evaluation, and illustrates key experimental workflows.

Introduction to this compound

Agent 103 is a synthetic small molecule currently in preclinical development. Its unique chemical structure is hypothesized to target a highly conserved bacterial process, suggesting the potential for broad-spectrum activity. The primary goal of this initial characterization phase is to define the agent's spectrum of activity, which refers to the range of microorganisms it can effectively inhibit or kill.[1] This is a critical step in identifying its potential therapeutic applications. Antibiotics are generally classified as narrow-spectrum (active against a limited range of bacteria) or broad-spectrum (active against both Gram-positive and Gram-negative bacteria).[1][2] The following data and protocols establish the foundational profile of Agent 103.

Quantitative In Vitro Spectrum of Activity

The in vitro potency of Agent 103 was quantitatively evaluated by determining its Minimum Inhibitory Concentration (MIC) against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Standardized broth microdilution methods, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), were employed to ensure accuracy and reproducibility.[4][5]

Data Presentation

Table 1: In Vitro Activity of Agent 103 against Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Staphylococcus epidermidis | ATCC 12228 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Enterococcus faecium (VRE) | ATCC 51559 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Streptococcus pyogenes | ATCC 19615 | 0.125 |

Table 2: In Vitro Activity of Agent 103 against Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | ATCC 25922 | 4 |

| Klebsiella pneumoniae | ATCC 700603 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 |

| Acinetobacter baumannii | ATCC 19606 | 16 |

| Haemophilus influenzae | ATCC 49247 | 1 |

| Neisseria gonorrhoeae | ATCC 49226 | 0.5 |

| Salmonella Typhimurium | ATCC 14028 | 4 |

Experimental Protocols

Detailed methodologies are provided below for the key experiments used to characterize the spectrum of activity of Agent 103.

Broth Microdilution Method for MIC Determination

This protocol is considered the gold standard for determining the MIC of an antimicrobial agent.[4][6]

-

Principle: A standardized suspension of the test microorganism is inoculated into the wells of a 96-well microtiter plate containing serial twofold dilutions of the antibacterial agent in a suitable liquid growth medium. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[5][7]

-

Materials:

-

Agent 103 stock solution (e.g., 1280 µg/mL in a suitable solvent).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well sterile microtiter plates.

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).[8]

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

-

Procedure:

-

Preparation of Dilutions: In a 96-well plate, perform serial twofold dilutions of Agent 103 in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of Agent 103 where no visible growth (no turbidity) is observed.

-

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antibacterial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5][8]

-

Principle: A standardized bacterial suspension is exposed to the antibacterial agent at various concentrations (typically multiples of the MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).

-

Procedure:

-

Preparation: Prepare flasks containing CAMHB with Agent 103 at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test organism.

-

Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Sampling: At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

-

Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto Mueller-Hinton Agar plates.

-

Incubation and Counting: Incubate the plates for 18-24 hours at 35 ± 2 °C. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

-

Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is defined as bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.

-

Visualizations

Experimental and Logic Workflows

The following diagrams illustrate the workflows used in the characterization of Agent 103.

References

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 8. actascientific.com [actascientific.com]

In Vitro Activity of FA103 Against Gram-positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA103 is a novel difluoroquinolone antibacterial agent characterized by a perhydrodiazepinone substituent at the C-7 position of the quinolone core.[1] This structural modification has been investigated for its potential to enhance antibacterial potency, particularly against Gram-positive organisms.[1] Quinolones as a class are known for their broad-spectrum activity, and new derivatives are continually being explored to address the challenge of antimicrobial resistance.[1] This document provides a technical guide to the in vitro activity of FA103 against Gram-positive bacteria, detailing its comparative efficacy, the methodologies for its evaluation, and its mechanism of action.

In Vitro Activity of FA103

FA103 has demonstrated a broad antibacterial spectrum with notably improved activity against Gram-positive bacteria when compared to other quinolones such as ofloxacin, norfloxacin, and sparfloxacin.[1]

Note: The following table is a template. The specific Minimum Inhibitory Concentration (MIC) values for FA103 are pending access to the full-text research article "In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone."

Table 1: Template for Minimum Inhibitory Concentrations (MICs) of FA103 and Comparator Quinolones against Gram-positive Bacteria

| Bacterial Species | Strain | FA103 (µg/mL) | Ofloxacin (µg/mL) | Norfloxacin (µg/mL) | Sparfloxacin (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | Data not available | Data not available |

| Staphylococcus epidermidis | Clinical Isolate | Data not available | Data not available | Data not available | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available | Data not available | Data not available |

| Streptococcus pneumoniae | Clinical Isolate | Data not available | Data not available | Data not available | Data not available |

| Streptococcus pyogenes | Clinical Isolate | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The in vitro activity of FA103 is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The standard method for this is the broth microdilution method.[2][3][4][5]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[2][3][4][5]

1. Preparation of Antimicrobial Agent:

-

A stock solution of FA103 is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to the desired starting concentration.

-

Serial two-fold dilutions are then performed in the wells of a microtiter plate to achieve a range of concentrations.

2. Inoculum Preparation:

-

Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours.

-

Several colonies are used to create a bacterial suspension in a sterile saline or broth solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

-

A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5] This is observed as the absence of turbidity in the well.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Quinolones

Caption: Mechanism of action of FA103 (a quinolone) against Gram-positive bacteria.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

A Technical Guide to AB103 (Reltecimod): A Novel CD28 Antagonist for the Treatment of Sepsis and Hyper-inflammatory Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a leading cause of mortality in intensive care units, characterized by a dysregulated host immune response to infection that leads to life-threatening organ dysfunction. A key driver of this hyper-inflammation is the over-activation of T-cells, mediated in part by the CD28 co-stimulatory pathway. AB103 (also known as Reltecimod) is a novel, synthetic octapeptide that acts as an antagonist to the CD28 receptor.[1] By mimicking a component of the CD28 homodimer interface, AB103 selectively attenuates T-cell signaling, thereby modulating the excessive cytokine release that fuels sepsis pathology.[2][3][4] This host-oriented approach offers a broad-spectrum therapeutic strategy, independent of the specific pathogen. Preclinical studies in various sepsis models have demonstrated robust efficacy, showing significant improvements in survival, enhanced bacterial clearance, and a reduction in inflammatory cytokines.[2][5] These promising preclinical findings led to clinical development, including Phase II and III trials in patients with necrotizing soft tissue infections (NSTI), a condition with a significant sepsis component, where AB103 has shown a favorable safety profile and potential clinical benefits.[1][6][7] This document provides an in-depth technical overview of the mechanism, preclinical data, and experimental protocols associated with AB103.

The Role of CD28 in Sepsis and the Mechanism of Action of AB103

T-cell activation is a critical event in the adaptive immune response, requiring two signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second, a co-stimulatory signal, is predominantly delivered through the interaction of the CD28 receptor on T-cells with its ligands (CD80/B7-1 and CD86/B7-2) on the APC. This co-stimulation is crucial for T-cell proliferation, differentiation, and cytokine production.[8]

In sepsis, this pathway can be pathologically over-activated by pathogen-associated molecular patterns (PAMPs) and superantigens, leading to a "cytokine storm." This massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-2) contributes to systemic inflammation, tissue damage, and multiple organ failure.[1]

AB103 is a CD28 mimetic peptide that functions by attenuating this critical co-stimulatory signal.[4][9] It selectively inhibits the binding of ligands and superantigens to the CD28 receptor, preventing the downstream signaling cascade that leads to T-cell hyper-activation.[1][10] This modulation dampens the excessive inflammatory response without causing broad immunosuppression, which could be detrimental in an active infection.[5]

Preclinical Efficacy in Sepsis Models

AB103 has demonstrated significant activity and a survival benefit in multiple, well-established animal models of sepsis.[5]

Experimental Protocols

3.1.1 Cecal Ligation and Puncture (CLP) Model: This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human clinical condition.

-

Animal Preparation: Mice (e.g., Balb/c or CD1) are anesthetized.[2][5]

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum.

-

Ligation and Puncture: The cecum is ligated below the ileocecal valve and punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded.

-

Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

-

Fluid Resuscitation: Animals receive subcutaneous saline for fluid resuscitation.

-

Intervention: AB103 (e.g., 5 mg/kg) or a placebo is administered intravenously at various time points post-CLP (e.g., 2, 12, or 24 hours).[2][5] Antibiotics (e.g., moxifloxacin) may be co-administered.[5]

-

Monitoring: Survival is monitored for a period of 7-10 days. Subsets of animals may be euthanized at earlier time points (e.g., 12 or 24 hours) for analysis of bacterial load, cytokine levels, and tissue inflammation (myeloperoxidase [MPO] activity).[2]

3.1.2 Lipopolysaccharide (LPS) Challenge Model: This model simulates sepsis induced by Gram-negative bacteria. Mice are sensitized with D-galactosamine (D-galN) and then challenged with an intraperitoneal injection of E. coli LPS. AB103 is administered, and survival is monitored.[2][3]

3.1.3 In Vitro Human PBMC Stimulation: To assess the direct immunomodulatory effect, human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with LPS (0.1 µg/mL) in the presence of varying concentrations of AB103 (0.1, 1.0, or 10 µg/mL).[3] Supernatants are collected at different time points to measure cytokine levels (e.g., TNF-α, IL-6).[3]

Quantitative Preclinical Data

The efficacy of AB103 in these models is summarized below.

Table 1: Survival Outcomes in Preclinical Sepsis Models

| Model | Treatment Protocol | Control Survival | AB103 Survival | Reference |

|---|---|---|---|---|

| CLP (Polymicrobial) | Single dose AB103 (5 mg/kg) + Moxifloxacin at 12h post-CLP | 25% (Moxifloxacin alone) | 100% | [5] |

| CLP (Polymicrobial) | Single dose AB103 (5 mg/kg) + Moxifloxacin at 24h post-CLP | 25% (Moxifloxacin alone) | 62.2% | [5] |

| CLP (Polymicrobial) | Single dose AB103 at 12h post-CLP (no antibiotic) | 17% | 100% | [2] |

| CLP (Polymicrobial) | Single dose AB103 at 24h post-CLP (no antibiotic) | 17% | 63% | [3] |

| LPS Challenge (Gram-Negative) | AB103 post-LPS injection | 20% | 73% | [2] |

| E. coli Peritonitis | Suboptimal antibiotic + AB103 at 4h post-infection | 20% (Antibiotic alone) | 100% |[2][3] |

Table 2: Immunomodulatory and Bacterial Clearance Effects (CLP Model) Data from mice treated with a single 5 mg/kg dose of AB103 at 2 hours post-CLP without antibiotics.[2][5]

| Parameter | Effect of AB103 Treatment | Reference |

| Peritoneal Cytokines | Reduction in TNF-α, IL-3, IL-17, and Rantes | [5] |

| Plasma Cytokines | Reduction in IL-3 and IL-6 | [5] |

| Splenocyte Proliferation | Reduced proliferation upon ex vivo stimulation | [5] |

| Neutrophil Recruitment (MPO) | Reduced MPO activity in spleen, liver, and kidney | [5] |

| Bacterial Load | Reduced bacterial counts in peritoneum, blood, kidney, liver, and spleen | [2][5][10] |

Table 3: In Vitro Cytokine Inhibition in Human PBMCs Cells stimulated with 0.1 µg/mL LPS.[3]

| AB103 Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Reference |

| 0.1 µg/mL | Perceptible decline vs. LPS alone | N/A | [3] |

| 1.0 µg/mL | Strongly reduced to near-baseline levels | Similar pattern of inhibition | [3] |

| 10 µg/mL | Strongly reduced to near-baseline levels | Similar pattern of inhibition | [3] |

Clinical Development in Necrotizing Soft Tissue Infections (NSTI)

Based on its robust preclinical profile, AB103 advanced into clinical trials. A key indication studied was NSTI, a severe bacterial infection causing rapid tissue necrosis and often leading to sepsis and multiple organ failure.

A Phase IIa randomized, double-blind, placebo-controlled study evaluated two doses of AB103 (0.25 mg/kg and 0.5 mg/kg) against a placebo in 40 adult patients with NSTI, all of whom received standard of care (surgical debridement, antibiotics, and supportive care).[1][6] The study demonstrated a good safety profile with no drug-related adverse events.[6] Patients treated with AB103 showed meaningful improvements across multiple clinical endpoints compared to placebo.[6]

Table 4: Summary of Phase IIa Clinical Trial Results in NSTI Patients

| Clinical Endpoint | Placebo Group | AB103 Treated Groups (0.25 & 0.5 mg/kg) | Reference |

|---|---|---|---|

| Days in ICU | 8.9 | 5.4 (0.5 mg/kg), 4.9 (0.25 mg/kg) | [11] |

| Days on Ventilator | 5.2 | 2.7 (0.5 mg/kg), 3.1 (0.25 mg/kg) | [11] |

| Resolution of Organ Dysfunction | Slower | Faster resolution | [6] |

| Surgical Procedures | More | Fewer procedures needed to remove infected tissue | [6] |

| Inflammatory Biomarkers | Slower Decline | Faster decline |[6] |

These encouraging results led to a larger Phase III trial (ACCUTE) to further evaluate the efficacy and safety of a 0.5 mg/kg dose of AB103 in 290 NSTI patients.[7][12] The primary endpoint was a composite of clinical parameters, including survival at Day 28, number of debridements, amputation status, and resolution of organ failure as measured by the Sequential Organ Failure Assessment (SOFA) score.[7][12]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AB103, a CD28 antagonist peptide: a new therapeutic agent in a model of severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. CD8+ T cells are necessary for improved sepsis survival induced by CD28 agonism in immunologically experienced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD28 agonism improves survival in immunologically experienced septic mice via IL-10 released by Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. trial.medpath.com [trial.medpath.com]

NXL-103: An In-Depth Technical Review of its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXL-103, a combination of the streptogramin antibiotics flopristin (a streptogramin A) and linopristin (B1675544) (a streptogramin B), is an orally bioavailable antibiotic agent developed for the treatment of bacterial infections.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of NXL-103 against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of community-acquired and hospital-acquired infections. The document details the experimental methodologies used in key studies, presents quantitative data in a structured format, and illustrates the compound's mechanism of action.

In Vitro Activity

NXL-103 has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including various phenotypes of Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. Studies have consistently shown NXL-103 to be effective against MRSA, including strains with resistance to other antibiotic classes.

Table 1: Minimum Inhibitory Concentration (MIC) of NXL-103 and Comparator Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| NXL-103 | 0.06 - 0.5 | 0.25 | 0.25 |

| Vancomycin | 1 - 32 | - | - |

| Teicoplanin | 0.5 - 16 | - | - |

| Daptomycin | 0.5 - 8 | - | - |

| Linezolid | 1 - 4 | - | - |

| Tigecycline | 0.12 - 0.5 | - | - |

| Quinupristin-dalfopristin | 0.12 - 0.5 | - | - |

| Data sourced from Pankuch et al., 2011.[3] MIC₅₀ and MIC₉₀ values for NXL-103 are from a study of 200 MRSA isolates as cited in Politano and Sawyer, 2010.[2][4][5] |

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Against MRSA, NXL-103 has been shown to be primarily bacteriostatic.[3]

Table 2: Time-Kill Analysis of NXL-103 against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Interpretation |

| 2 x MIC | 24 | < 3 | Bacteriostatic |

| Data summarized from Pankuch et al., 2011.[3] A ≥3-log₁₀ decrease in CFU/mL is the standard definition of bactericidal activity. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MIC Determination Protocol

The minimum inhibitory concentrations (MICs) of NXL-103 and comparator agents were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Bacterial Strains:

-

A panel of clinical MRSA isolates was used.

2. Media:

-

Cation-adjusted Mueller-Hinton broth (CAMHB) was the primary medium for susceptibility testing.

3. Inoculum Preparation:

-

Bacterial colonies from an overnight agar (B569324) plate were suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

-

This suspension was then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Antibiotic Preparation:

-

Stock solutions of NXL-103 and comparator antibiotics were prepared according to the manufacturers' instructions.

-

Serial twofold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

5. Incubation:

-

The inoculated microtiter plates were incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

6. MIC Reading:

-

The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Time-Kill Assay Protocol

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of NXL-103 against MRSA.

1. Bacterial Strains and Inoculum Preparation:

-

Logarithmic-phase cultures of MRSA were prepared by inoculating fresh CAMHB and incubating until the culture reached the turbidity of a 0.5 McFarland standard.

-

The culture was then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the desired concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC).

2. Antibiotic Exposure:

-

Flasks were incubated at 35°C ± 2°C with constant agitation.

3. Sampling and Viable Counts:

-

Aliquots were removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

-

To neutralize the antibiotic, samples were serially diluted in a suitable inactivating broth or saline.

-

Aliquots of the appropriate dilutions were plated onto nutrient agar plates.

4. Incubation and Colony Counting:

-

Plates were incubated at 35°C ± 2°C for 24 to 48 hours.

-

The number of colonies on each plate was counted, and the CFU/mL for each time point was calculated.

5. Data Analysis:

-

The change in log₁₀ CFU/mL over time was plotted for each antibiotic concentration.

-

Bacteriostatic activity was defined as a <3-log₁₀ reduction in the starting inoculum after 24 hours. Bactericidal activity was defined as a ≥3-log₁₀ reduction.

Mechanism of Action

NXL-103, as a streptogramin antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The two components, flopristin (streptogramin A) and linopristin (streptogramin B), act synergistically.

Caption: Synergistic inhibition of protein synthesis by NXL-103 components.

In Vivo Activity

While extensive in vivo data for NXL-103 specifically against MRSA in animal models is limited in publicly available literature, Phase II clinical trials have been conducted for acute bacterial skin and skin structure infections (ABSSSI), which are often caused by MRSA.[6] In one such trial, NXL-103 was compared to linezolid, a standard oral therapy for MRSA infections.[7] The development of NXL-103 has not progressed since 2015.[7]

Conclusion

NXL-103 demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus, with MIC values comparable to or better than other established anti-MRSA agents. Its primary mechanism of action is the synergistic inhibition of bacterial protein synthesis. While in vitro studies indicate a predominantly bacteriostatic effect against MRSA, the compound has progressed to Phase II clinical trials for infections commonly caused by this pathogen. Further research and publication of in vivo efficacy data would be beneficial to fully elucidate the therapeutic potential of NXL-103 against MRSA infections.

References

- 1. Treatment of MRSA Infection: Where are We? - Nazli - Current Medicinal Chemistry [rjeid.com]

- 2. NXL-103, a combination of flopristin and linopristin, for the potential treatment of bacterial infections including community-acquired pneumonia and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-Kill Activity of the Streptogramin NXL 103 against Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NXL-103, a combination of flopristin and linopristin, for the potential treatment of bacterial infections including community-acquired pneumonia and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novexel Starts Phase II Clinical Trial With NXL103 in Adults With Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - BioSpace [biospace.com]

- 7. Linopristin/flopristin - Wikipedia [en.wikipedia.org]

Unraveling "Antibacterial Agent 103": A Technical Guide to Three Distinct Developmental Histories

A deep dive into the discovery, mechanism of action, and clinical development of NXL103, AB103, and FA103, three disparate agents unified by a common numerical designation in scientific literature. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these distinct therapeutic candidates, presenting key quantitative data, detailed experimental protocols, and visual representations of their biological pathways and experimental workflows.

The designation "Antibacterial agent 103" does not refer to a single entity but has been used in scientific literature to describe at least three different investigational drugs: NXL103, a streptogramin antibiotic; AB103, a CD28 antagonist peptide for sepsis; and FA103, a novel difluoroquinolone. This guide will elucidate the individual discovery and development history of each of these agents.

NXL103: An Oral Streptogramin for Resistant Gram-Positive Infections

NXL103 is an oral streptogramin antibiotic developed by Novexel. It is a combination of two synergistic components: linopristin (B1675544) (a streptogramin B) and flopristin (a streptogramin A).[1] This combination is designed to overcome resistance to other classes of antibiotics.

Discovery and Development History

The development of NXL103 was driven by the need for new oral antibiotics effective against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Streptogramins, a class of antibiotics that inhibit bacterial protein synthesis, offered a promising avenue. NXL103 entered Phase II clinical trials to evaluate its efficacy and safety in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI).

Quantitative Data

Table 1: Clinical Efficacy of NXL103 in Community-Acquired Pneumonia (Phase II)

| Treatment Group | Dosage | Clinical Response Rate |

| NXL103 | 500 mg twice daily | 91.4% |

| NXL103 | 600 mg twice daily | 94.7% |

| Amoxicillin | 1000 mg three times daily | 88.5% |

Table 2: Design of Phase II Clinical Trial of NXL103 in ABSSSI (NCT00949130)

| Parameter | Details |

| Condition | Acute Bacterial Skin and Skin Structure Infections (ABSSSI) |

| Intervention | NXL103 (500 mg twice daily) |

| Comparator | Linezolid (600 mg twice daily) |

| Enrollment | 180 patients (120 NXL103, 60 Linezolid) |

| Primary Endpoint | Clinical outcome at the Test of Cure (TOC) visit (7 days post-therapy) |

| Treatment Duration | 10 to 14 days |

Mechanism of Action

NXL103's two components, linopristin and flopristin, act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This dual-binding mechanism makes it difficult for bacteria to develop resistance.[1]

Figure 1: Synergistic inhibition of the bacterial 50S ribosomal subunit by NXL103 components.

Experimental Protocols

In Vitro Synergy Testing (Checkerboard Assay):

A checkerboard microdilution assay is used to assess the synergistic activity of linopristin and flopristin.

-

Preparation of Antibiotics: Stock solutions of linopristin and flopristin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Setup: A 96-well microtiter plate is prepared with dilutions of linopristin along the x-axis and dilutions of flopristin along the y-axis, creating a matrix of concentration combinations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

AB103: A Modulator of the Immune Response in Sepsis

AB103 is a novel CD28 antagonist peptide developed by Atox Bio for the treatment of severe infections and sepsis. Unlike traditional antibiotics, AB103 modulates the host's immune response to infection.[2]

Discovery and Development History

The development of AB103 stemmed from research into the role of the T-cell co-stimulatory molecule CD28 in the hyper-inflammatory response characteristic of sepsis. By antagonizing CD28 signaling, AB103 aims to dampen the excessive inflammatory cascade without compromising the ability to clear the pathogen.[2] AB103 has undergone Phase I, II, and III clinical trials for necrotizing soft tissue infections (NSTI), a severe form of sepsis.[3][4]

Quantitative Data

Table 3: Efficacy of AB103 in a Murine Sepsis Model (Cecal Ligation and Puncture) [2]

| Treatment Group | Administration Time (post-CLP) | Survival Rate |

| AB103 (5 mg/kg) | 12 hours | 100% |

| AB103 (5 mg/kg) | 24 hours | 62.2% |

| Moxifloxacin alone | 12 hours | 25% |

Table 4: Key Outcomes of the Phase III ACCUTE Trial of AB103 in NSTI (NCT02469857) [4]

| Outcome | AB103 (Reltecimod) | Placebo | p-value |

| 28-day Mortality (mITT) | 15% | 15% | - |

| NICCE Success (mITT) | 48.6% | 39.9% | 0.135 |

| NICCE Success (PP) | 54.3% | 40.3% | 0.021 |

| Resolution of Organ Dysfunction (mITT) | 65.1% | 52.6% | 0.041 |

| Resolution of Organ Dysfunction (PP) | 70.9% | 53.4% | 0.005 |

| mITT: modified Intent-to-Treat; PP: Per-Protocol; NICCE: Necrotizing Infection Clinical Composite Endpoint |

Mechanism of Action

AB103 acts by modulating the CD28 signaling pathway in T-cells. By antagonizing the CD28 receptor, it reduces the production of pro-inflammatory cytokines, thereby mitigating the systemic inflammatory response syndrome (SIRS) associated with sepsis.[2]

Figure 2: AB103 modulates T-cell activation by antagonizing the CD28 co-stimulatory signal.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model of Sepsis:

The CLP model is a widely used animal model that mimics human polymicrobial sepsis.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve.

-

Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge to induce sepsis. The severity of sepsis can be modulated by the needle size and the number of punctures.

-

Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

-

Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation and analgesia are administered.

-

Monitoring: Animals are monitored for signs of sepsis and survival over a defined period.

Measurement of Cytokine Levels (ELISA):

-

Sample Collection: Blood or peritoneal lavage fluid is collected from septic animals.

-

ELISA Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Samples and a standard curve of known cytokine concentrations are added to the plate and incubated.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.

-

Substrate Addition and Reading: A substrate is added to produce a colorimetric reaction, and the absorbance is read using a plate reader. Cytokine concentrations in the samples are determined by comparison to the standard curve.

FA103: A Novel Difluoroquinolone with Broad-Spectrum Activity

FA103 is a new difluoroquinolone with a perhydrodiazepinone moiety at the C-7 position.[5] It has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.

Discovery and Development History

The discovery of FA103 is part of the ongoing effort to develop new quinolone antibiotics with improved activity, particularly against Gram-positive bacteria, and to overcome resistance to existing quinolones. The synthesis of FA103, with its unique seven-membered ring at the C-7 position, represents a novel structural modification in this class of antibiotics.[5]

Quantitative Data

Table 5: In Vitro Activity (MIC, µg/mL) of FA103 and Comparator Quinolones [5]

| Organism | FA103 | Ofloxacin | Norfloxacin | Sparfloxacin |

| Staphylococcus aureus 209P | 0.1 | 0.39 | 0.78 | 0.1 |

| Staphylococcus epidermidis IFO12993 | 0.1 | 0.39 | 0.78 | 0.1 |

| Bacillus subtilis ATCC6633 | 0.05 | 0.39 | 0.78 | 0.1 |

| Escherichia coli NIHJ | ≤0.025 | 0.1 | 0.2 | 0.05 |

| Klebsiella pneumoniae PCI602 | ≤0.025 | 0.2 | 0.39 | 0.1 |

| Pseudomonas aeruginosa IFO3445 | 0.39 | 1.56 | 1.56 | 0.78 |

Mechanism of Action

Like other quinolones, FA103 is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, FA103 leads to bacterial cell death.

Figure 3: Proposed mechanism of action of FA103 via inhibition of bacterial topoisomerases.

Experimental Protocols

General Synthesis of 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid derivatives:

The synthesis of FA103 involves a multi-step process, likely starting from a substituted aniline (B41778) and involving the construction of the quinolone core followed by the addition of the perhydrodiazepinone side chain. A general approach for similar compounds is as follows:

-

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.

-

Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring system.

-

Esterification and N-alkylation: Introduction of the cyclopropyl (B3062369) group at the N-1 position.

-

Nucleophilic Substitution: Reaction with the appropriate perhydrodiazepinone to introduce the C-7 side chain.

-

Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of FA103 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecimod (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ciprofloxacin

As "Antibacterial agent 103" is a placeholder without publicly available data, this guide utilizes Ciprofloxacin (B1669076) , a well-documented fluoroquinolone antibiotic, as a representative agent to illustrate the principles of pharmacokinetic and pharmacodynamic analysis.

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. It is intended for researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin is a synthetic chemotherapeutic agent used in the treatment of a wide variety of bacterial infections.[1] Its antibacterial activity stems from the inhibition of essential enzymes involved in bacterial DNA synthesis.[1][2] Understanding the PK/PD profile of Ciprofloxacin is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

2.1 Absorption Following oral administration, ciprofloxacin is rapidly absorbed from the gastrointestinal tract.[2][3]

-

Bioavailability: The absolute bioavailability of oral ciprofloxacin is approximately 70%.[1][3][4]

-

Time to Peak Concentration (Tmax): Peak serum concentrations are typically reached within 1 to 2 hours after oral administration.[2][3][4]

-

Effect of Food: While concomitant food administration does not cause clinically significant impairment of absorption, it may slightly delay Tmax.[3][4]

2.2 Distribution Ciprofloxacin is widely distributed throughout the body, with concentrations in some tissues exceeding those in the serum.[1][2]

-

Volume of Distribution (Vd): The Vd is high, in the range of 2 to 3 L/kg, indicating extensive tissue penetration.[4][5]

-

Protein Binding: Ciprofloxacin is weakly bound to serum proteins, with a binding percentage of 20-40%.[1][6][7] This low level of binding means a high fraction of the drug is free to exert its antibacterial effects.

2.3 Metabolism Ciprofloxacin is metabolized in the liver to a lesser extent than its renal excretion.[1][6]

-

Metabolizing Enzyme: It is an inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][5]

-

Metabolites: Four metabolites have been identified (oxociprofloxacin, sulfociprofloxacin, desethyleneciprofloxacin, and formylciprofloxacin), which account for about 15% of an oral dose.[6]

2.4 Excretion The primary route of elimination for ciprofloxacin is via the kidneys.[8]

-

Elimination Half-Life (t½): The serum elimination half-life is approximately 4 hours in individuals with normal renal function.[1][2][5][8]

-

Excretion Routes: About 40-50% of an oral dose is excreted unchanged in the urine.[5] A smaller portion is eliminated through feces (20-35%) via biliary and transintestinal routes.[5]

-

Renal Clearance: Renal clearance of ciprofloxacin is high, suggesting that both glomerular filtration and active tubular secretion are involved in its elimination.[4][5]

2.5 Pharmacokinetic Data Summary

| Parameter | Value | Route | Reference(s) |

| Bioavailability | ~70% | Oral | [1][3][4] |

| Time to Peak (Tmax) | 1 - 2 hours | Oral | [2][3][4] |

| Protein Binding | 20 - 40% | - | [1][6][7] |

| Volume of Distribution | 2 - 3 L/kg | IV/Oral | [4][5] |

| Elimination Half-Life | ~ 4 hours | IV/Oral | [1][2][5][8] |

| Metabolism | Hepatic (CYP1A2) | - | [1][5][6] |

| Primary Excretion | Renal (40-50% unchanged) | - | [5] |

Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, or in this case, on microorganisms.

3.1 Mechanism of Action Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][4][9]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase.[9][10] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and preventing the re-ligation of the DNA strands.[10]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV.[9] This enzyme is critical for the separation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents cell division.[1][9]

The inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[1][10][11]

3.2 Spectrum of Activity and MIC Ciprofloxacin is active against a wide range of Gram-negative and some Gram-positive bacteria.[1][4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | MIC Range (μg/mL) | Interpretation | Reference(s) |

| Escherichia coli | ≤ 1.0 | Susceptible | [12][13] |

| Escherichia coli | 2.0 | Intermediate | [12][13] |

| Escherichia coli | ≥ 4.0 | Resistant | [12][13] |

| Staphylococcus aureus | 1-2 | Susceptible | [14] |

| Neisseria gonorrhoeae | ≤ 0.06 | Susceptible | [15] |

| Pseudomonas aeruginosa | - | Generally Susceptible | [2][16] |

3.3 Post-Antibiotic Effect (PAE) The Post-Antibiotic Effect refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[17][18] Ciprofloxacin exhibits a significant PAE against many pathogens.

| Organism | Exposure | PAE Duration (hours) | Reference(s) |

| Gram-negative bacilli | 3 µg/mL for 2h | 3 - 4 | [19][20] |

| P. aeruginosa | 3 µg/mL for 2h | ~4 | [19][20] |

| S. aureus | 3 µg/mL for 2h | 1.9 | [19] |

| S. aureus | 1 µg/mL | 6 | [17][20] |

| E. coli | At MIC | > 1 | [14][18] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate determination of PK/PD parameters.

4.1 Quantification of Ciprofloxacin in Biological Fluids

-

Principle: HPLC separates components of a mixture for identification and quantification. It is preferred over microbiological assays for its ability to distinguish the parent drug from its active metabolites.[3][4]

-

Protocol Outline:

-

Sample Preparation: Plasma, serum, or urine samples are pre-treated, often involving protein precipitation with an agent like acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile and a buffer) is pumped through the column to separate ciprofloxacin from other components.

-

Detection: A UV detector is commonly used to detect ciprofloxacin as it elutes from the column.

-

Quantification: The concentration is determined by comparing the peak area of ciprofloxacin in the sample to the peak areas of known concentration standards.

-

4.2 Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth Microdilution.[13]

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Protocol Outline:

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of ciprofloxacin are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Reading Results: The MIC is read as the lowest concentration of ciprofloxacin in which there is no visible turbidity (growth).

-

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Postantibiotic effect of ciprofloxacin compared with that of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. journals.asm.org [journals.asm.org]

- 17. In-vitro postantibiotic effect (PAE) of ciprofloxacin against different bacterial species [journals.ipinnovative.com]

- 18. karger.com [karger.com]

- 19. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Antibacterial Agent 103

Disclaimer: "Antibacterial agent 103" is a designation for a novel chemical entity. The data, protocols, and pathways presented in this document are illustrative and based on established methodologies in the pharmaceutical sciences for the characterization of new antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals as a template for the physicochemical profiling of a new drug candidate.

Introduction